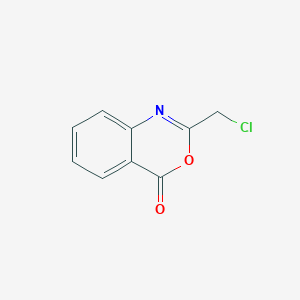

2-(chloromethyl)-4H-3,1-benzoxazin-4-one

Overview

Description

2-Chloromethyl compounds are valuable intermediates in the preparations of a wide range of biologically active compounds such as anticancer agents . They also represent a class of functionalized and versatile building blocks .

Synthesis Analysis

An improved one-step synthesis of 2-chloromethyl-4 (3 H )-quinazolinones utilizing o-anthranilic acids as starting materials was described . Based on it, 2-hydroxy-methyl-4 (3 H )-quinazolinones were conveniently prepared in one pot .Chemical Reactions Analysis

Epichlorohydrin, aka 2-(chloromethyl)oxirane, is a hazardous bifunctional liquid with a chloroform-like odor . It’s highly reactive and used in the production of glycerol, plastics, epoxy glues and resins, and elastomers .Scientific Research Applications

Catalytic Asymmetric Synthesis

- Asymmetric Chlorocyclization : A method for synthesizing chiral 4-chloromethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one derivatives was developed using catalytic asymmetric chlorocyclization. These derivatives can be converted into diverse bioactive agents, showcasing their potential in medicinal chemistry (Yu, Huang, & Deng, 2017).

Innovative Synthesis Methods

- One-Pot Synthesis : An effective one-pot method for synthesizing 2-substituted 4H-3,1-benzoxazin-4-one derivatives has been described, employing cyanuric chloride and dimethylformamide. This method offers high yields under mild conditions, simplifying the synthesis process (Shariat, Samsudin, & Zakaria, 2013).

Potential Pharmaceutical Applications

- Anticonvulsant Activity : Some 1,4-dihydro-2H-3,1-benzoxazin-2-one derivatives have shown anticonvulsant activity against chemically and electrically induced seizures in mice, along with low acute toxicity. This highlights their potential in developing new anticonvulsant drugs (De Marchi, Tamagnone, & Torielli, 1971).

Inhibitors of Biological Processes

- Inhibition of Serine Proteases : 2-Amino-4H-3,1-benzoxazin-4-ones were synthesized and evaluated as inhibitors of the complement enzyme C1r, a serine protease involved in Alzheimer's disease. Some derivatives showed improved potency and selectivity compared to reference compounds (Hays et al., 1998).

Allelochemicals and Agrochemistry

- Phytotoxic and Antimicrobial Properties : Compounds with a (2H)-1,4-benzoxazin-3(4H)-one skeleton, including derivatives, exhibit phytotoxic, antimicrobial, antifungal, and insecticidal properties. This makes them of interest for natural herbicide models and pharmaceutical development (Macias et al., 2006).

Ecological Role

- Ecological and Bioactivity Research : Research on the dynamics and degradation of 1,4-benzoxazinones in various systems has led to the discovery of compounds with phytotoxic, antifungal, antimicrobial, and antifeedant effects. Their ecological roles and potential application in chemical defense mechanisms are being studied (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(chloromethyl)-3,1-benzoxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-5-8-11-7-4-2-1-3-6(7)9(12)13-8/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLTUGCIQRSGAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366645 | |

| Record name | 2-(chloromethyl)-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(chloromethyl)-4H-3,1-benzoxazin-4-one | |

CAS RN |

98592-35-9 | |

| Record name | 2-(chloromethyl)-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-[6-(2-Fluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide](/img/structure/B1621293.png)

![2,6-Dichloro-4-[(([(1-methylethylidene)amino]oxy)carbonyl)amino]pyridine](/img/structure/B1621297.png)